molecular formula C16H14F2N4O B11472563 2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11472563
M. Wt: 316.30 g/mol
InChI Key: VIIDCFOAWKYTGY-UHFFFAOYSA-N
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Description

2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a triazole ring substituted with fluorobenzyl and fluorophenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carbonyl compound.

    Substitution Reactions: The fluorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.

    Final Assembly: The final step involves the coupling of the substituted triazole with the fluorobenzyl and fluorophenyl groups under controlled conditions, such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to reduce reaction times and improve selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives with altered electronic properties.

    Reduction Products: Reduced forms with potential changes in biological activity.

    Substitution Products: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.

    Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring and fluorinated aromatic groups may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole cores but different substituents.

    Fluorobenzyl Triazoles: Compounds with fluorobenzyl groups attached to triazole rings.

    Fluorophenyl Triazoles: Compounds with fluorophenyl groups attached to triazole rings.

Uniqueness

2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the specific combination of fluorobenzyl and fluorophenyl groups attached to the triazole ring. This unique structure may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C16H14F2N4O

Molecular Weight

316.30 g/mol

IUPAC Name

5-[(4-fluoroanilino)methyl]-2-[(2-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C16H14F2N4O/c17-12-5-7-13(8-6-12)19-9-15-20-16(23)22(21-15)10-11-3-1-2-4-14(11)18/h1-8,19H,9-10H2,(H,20,21,23)

InChI Key

VIIDCFOAWKYTGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)F)F

Origin of Product

United States

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